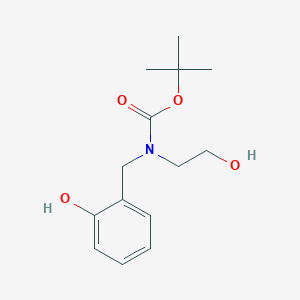
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate” likely contains a tert-butyl group, a carbamate group, and hydroxyethyl and hydroxybenzyl groups . The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom . The carbamate group is a functional group derived from carbamic acid and contains a carbonyl (C=O) group attached to an alkyl group and an amino group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate hydroxybenzyl and hydroxyethyl compounds with a suitable isocyanate to form the carbamate . The tert-butyl group could be introduced through various methods, such as the reaction with tert-butyl alcohol under suitable conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbamate core . The presence of the tert-butyl group could impart steric bulk, potentially influencing the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound could participate in various chemical reactions typical of carbamates, such as hydrolysis . The presence of the hydroxy groups could also allow for reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the carbamate group could contribute to hydrogen bonding, influencing solubility and boiling/melting points .Applications De Recherche Scientifique
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was explored to achieve optically pure enantiomers. This process, catalyzed by Candida antarctica lipase B (CAL-B), demonstrated exceptional enantioselectivity. These enantiomers serve as key intermediates for the synthesis of chiral organoselenanes and organotelluranes, highlighting their importance in the preparation of compounds with potential biological activity (Piovan, Pasquini, & Andrade, 2011).
Synthesis of Carbocyclic Analogues
Another study focused on the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, showcasing the compound as a crucial intermediate for the enantioselective creation of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure confirmed its significance for substituting the cyclopentane ring in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Polymer Modification
Research into the modification of polymers with tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate derivatives has been conducted to improve polymer properties. For instance, melt free-radical grafting of maleimides with hindered phenol groups onto polyethylene was performed to introduce monomeric antioxidants, improving the material's stability and longevity (Kim, 2004).
Cascade Biodegradable Polymers
A notable application includes the development of cascade biodegradable polymers based on alternating cyclization and elimination reactions. These polymers, featuring carbamate linkages, offer controlled degradation pathways, making them suitable for medical devices, drug delivery systems, and tissue engineering scaffolds (Dewit & Gillies, 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[(2-hydroxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(8-9-16)10-11-6-4-5-7-12(11)17/h4-7,16-17H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFJQVJUCSKTGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-hydroxybenzyl)(2-hydroxyethyl)-carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

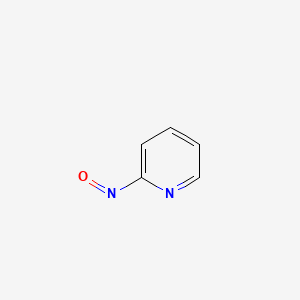
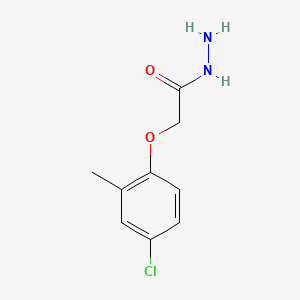
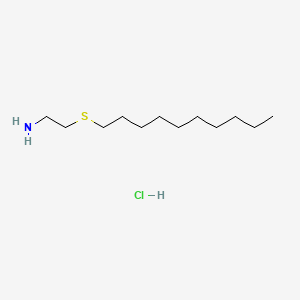
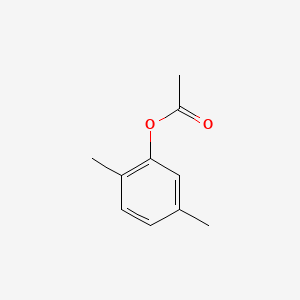
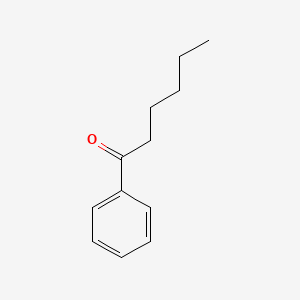
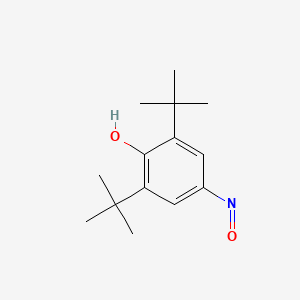
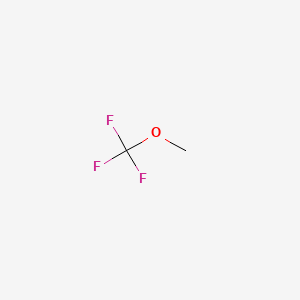
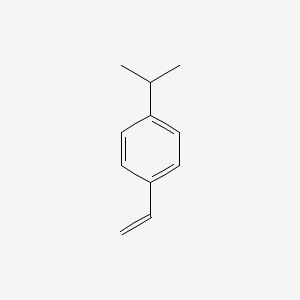
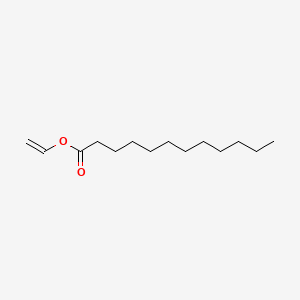
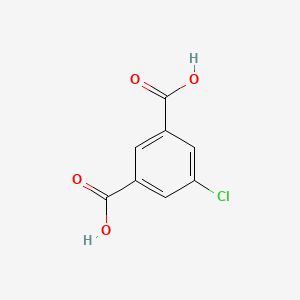
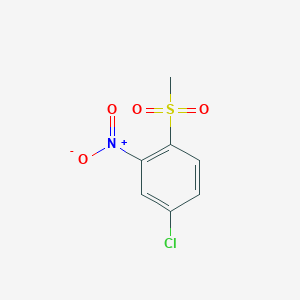
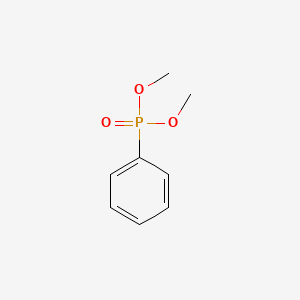
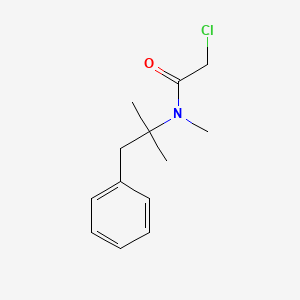
![Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1345753.png)